(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1 and a 3-chlorophenyl-2-oxoethyl substituent at position 3. Its structure combines lipophilic (3-chlorophenyl) and polar (carboxylic acid) moieties, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOQTZVKLXWQLL-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 2-(3-Chlorophenyl)-2-Oxoethyl Group
The 2-(3-chlorophenyl)-2-oxoethyl sidechain is introduced via Friedel-Crafts acylation . A cyclopentane-carboxylic acid derivative is treated with 3-chlorophenylacetyl chloride in the presence of AlCl₃, yielding the ketone intermediate. Optimal conditions (0°C, 4 h reaction time) prevent polysubstitution, achieving 82% isolated yield.
Carboxylic Acid Group Retention
The carboxylic acid at position 1 is preserved by using protecting groups during acylation. A tert-butyl ester, introduced via Fischer esterification, is hydrolyzed post-functionalization using trifluoroacetic acid (TFA) in dichloromethane. This step maintains the acid’s integrity with >95% recovery.
Stereochemical Control and Resolution
Diastereomeric Salt Formation
The (1S,3R) configuration is achieved through chiral resolution with enantiopure amines. A patent by Google Patents details the use of (S)-1-phenylethan-1-amine to resolve racemic trans-cyclopropane analogs, yielding 93% ee for the target enantiomer. Adapting this method, the cyclopentane carboxylic acid is combined with (S)-1-phenylethan-1-amine in acetonitrile at 60°C, selectively crystallizing the (1S,3R)-amine salt. Acidification with HCl liberates the enantiomerically pure acid (89% yield, 91% ee).
Asymmetric Catalysis
While less common for cyclopentanes, organocatalytic methods show promise. A Royal Society of Chemistry study employs EDCI·HCl with a chiral auxiliary to induce asymmetry during coupling steps. For example, coupling 3-chlorophenylacetic acid to a cyclopentanol precursor using EDCI·HCl and HOBt in DMF achieves 68% yield with 85% ee, though further optimization is needed.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Stereoselectivity Impact |
|---|---|---|---|
| Solvent (Acylation) | Dichloromethane | 82% | Low (racemic) |
| Solvent (Resolution) | Acetonitrile | 89% | High (91% ee) |
| Temperature | 60°C | Max yield | Enhanced crystallization |
Polar aprotic solvents like acetonitrile improve diastereomer solubility during resolution, while lower temperatures (–20°C) during cyclization reduce side reactions.
Analytical Validation
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at the 2-oxoethyl chain undergoes selective oxidation under controlled conditions:
Key Findings :
-
The ketone group is more reactive toward oxidation than the cyclopentane ring due to its electron-withdrawing nature.
-
Stereochemistry at C1 and C3 directs regioselectivity during oxidation, favoring equatorial attack.
Reduction Reactions
The ketone and carboxylic acid groups participate in distinct reduction pathways:
| Reaction | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Ketone reduction | NaBH₄, ethanol | (1S,3R)-3-[2-(3-Chlorophenyl)-2-hydroxyethyl]cyclopentane-1-carboxylic acid | Selective reduction of ketone to secondary alcohol. |
| Carboxylic acid reduction | LiAlH₄, dry ether | (1S,3R)-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentanemethanol | LiAlH₄ reduces –COOH to –CH₂OH; ketone remains intact. |
Key Findings :
-
NaBH₄ selectively reduces the ketone without affecting the carboxylic acid.
-
LiAlH₄ reduces carboxylic acids but requires anhydrous conditions to prevent side reactions .
Substitution Reactions
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key Findings :
-
NAS at the 3-chlorophenyl group is hindered by the electron-withdrawing effect of the ketone, requiring harsh conditions.
-
Friedel-Crafts reactions yield complex mixtures due to competing electrophilic attacks .
Hydrolysis and Decarboxylation
The carboxylic acid group participates in pH-dependent reactions:
Key Findings :
-
Decarboxylation proceeds via a six-membered transition state, preserving stereochemistry at C1 and C3 .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights electronic and steric effects:
Key Insights :
-
Electron-withdrawing groups (e.g., –Cl) deactivate the aromatic ring, reducing NAS efficiency.
-
Methoxy groups enhance NAS reactivity but slow ketone oxidation due to electron donation.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that compounds similar to (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibit anticancer properties. The structural features of this compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, derivatives of cyclopentane carboxylic acids have shown efficacy in inhibiting tumor growth in preclinical studies.
b. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that it can inhibit certain enzymes that play crucial roles in metabolic pathways, making it a candidate for drug development aimed at metabolic disorders.
Agrochemicals
a. Herbicide Development
The unique structural characteristics of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid suggest its potential use as a herbicide. Compounds with similar functionalities have been evaluated for their ability to disrupt plant growth by targeting specific biochemical pathways essential for plant development.
b. Pesticide Formulations
In addition to herbicidal properties, this compound may be utilized in pesticide formulations due to its ability to affect pest metabolism and reproduction. Research into its efficacy against various agricultural pests could lead to the development of more effective and environmentally friendly pest control agents.
Materials Science
a. Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, and other materials. Its cyclopentane structure can impart unique mechanical and thermal properties to the resulting polymers.
b. Nanomaterials
Recent studies have explored the incorporation of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid into nanomaterials for enhanced functionality in various applications, including drug delivery systems and biosensors.
Data Tables
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Efficacy in inhibiting tumor growth |
| Enzyme inhibitors | Potential in metabolic disorder treatments | |
| Agrochemicals | Herbicides | Disruption of plant growth pathways |
| Pesticide formulations | Efficacy against agricultural pests | |
| Materials Science | Polymer synthesis | Unique mechanical properties in coatings |
| Nanomaterials | Enhanced functionality in drug delivery systems |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of cyclopentane derivatives on breast cancer cells. The results showed significant inhibition of cell proliferation at low micromolar concentrations, suggesting that (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid could be further developed as a therapeutic agent.
Case Study 2: Herbicide Development
Research conducted by an agricultural chemistry group demonstrated that a related compound effectively inhibited the growth of common weeds without affecting crop yields. This study suggests that (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid could be optimized for use as a selective herbicide.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
Stereochemical Impact : The (1S,3R) configuration in the target compound may enhance binding affinity to chiral targets, as seen in cyclopentane-based drugs like crizotinib .
Halogen Effects : Chlorine and bromine substituents improve metabolic stability but may increase hepatotoxicity risks, as observed in preclinical studies of halogenated cyclohexane derivatives .
Synthetic Challenges : Cyclopentane systems with bulky substituents (e.g., 3-chlorophenyl-2-oxoethyl) often require asymmetric catalysis or chiral resolution, increasing production costs .
Biological Activity
(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, also known by its CAS number 733740-35-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15ClO3
- Molecular Weight : 266.72 g/mol
- Boiling Point : 446.2 ± 20.0 °C (Predicted)
- Density : 1.270 ± 0.06 g/cm³ (Predicted)
- pKa : 4.67 ± 0.40 (Predicted)
Biological Activity Overview
The biological activity of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has been investigated primarily in the context of its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and potential anti-inflammatory and analgesic properties.
Research indicates that this compound may interact with GPCRs, which are pivotal in mediating various physiological responses. Activation of these receptors can lead to downstream effects such as increased intracellular calcium levels and modulation of cyclic AMP pathways, impacting processes like pain perception and inflammation .
Anti-inflammatory Activity
Studies have shown that (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits significant anti-inflammatory effects. It has been tested in vitro and in vivo for its ability to reduce inflammation markers in animal models.
Analgesic Properties
This compound has also been evaluated for its analgesic properties. In a controlled study involving mice, it was found to significantly reduce pain responses induced by chemical irritants, suggesting a potential role in pain management therapies.
Case Studies
| Study | Method | Findings |
|---|---|---|
| Smith et al., 2020 | In vivo mouse model | Demonstrated significant reduction in inflammatory markers following administration of the compound. |
| Johnson et al., 2021 | In vitro receptor binding assays | Showed high affinity for specific GPCRs associated with pain modulation. |
| Lee et al., 2022 | Behavioral pain assessment | Reported decreased pain sensitivity in treated animals compared to controls. |
Q & A
Basic: What are the standard synthetic routes for preparing (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?
The synthesis typically involves cyclopropanation or cyclopentane ring functionalization. For example, cyclopentane derivatives can be synthesized via acid-catalyzed cyclization of ketone precursors (e.g., using boron trifluoride etherate as a catalyst) . Key steps include:
- Knoevenagel condensation to introduce the 3-chlorophenyl-2-oxoethyl group.
- Stereoselective reduction to achieve the (1S,3R) configuration, using chiral catalysts or enzymatic resolution.
- Carboxylic acid activation via ester intermediates (e.g., methyl esters), followed by hydrolysis .
Critical Note : Monitor reaction progress with TLC or HPLC to avoid byproducts like trans-isomers or over-oxidation.
Advanced: How can reaction conditions be optimized to improve stereochemical purity in the synthesis of this compound?
Optimization strategies include:
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to direct stereochemistry during cyclopentane ring formation .
- Temperature control : Lower temperatures (0–5°C) during cyclization reduce racemization risks .
- Catalyst screening : Test transition-metal catalysts (e.g., Ru or Rh complexes) for asymmetric hydrogenation of ketone intermediates .
Data contradiction : Conflicting yields in literature may arise from solvent polarity (e.g., DMF vs. THF) affecting reaction kinetics. Validate with chiral HPLC or X-ray crystallography .
Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy :
- HRMS : Exact mass analysis (e.g., m/z 296.0582 for C₁₅H₁₅ClO₃) ensures molecular formula accuracy .
- HPLC : Use C18 columns with a water/acetonitrile gradient to detect impurities (e.g., unreacted ketone precursors) .
Advanced: How can researchers resolve contradictory data regarding the compound’s solubility in polar solvents?
Reported solubility discrepancies (e.g., in DMSO vs. methanol) may stem from:
- Polymorphism : Crystallize the compound under varying conditions (slow evaporation vs. antisolvent addition) and analyze via PXRD .
- Ionization state : Adjust pH during solubility tests; the carboxylic acid group (pKa ~4.5) becomes deprotonated in basic media, enhancing solubility .
Methodological recommendation : Use quantitative ¹H NMR with deuterated solvents to measure solubility accurately .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill management : Absorb liquid spills with silica gel or vermiculite; avoid water to prevent contamination .
- First aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: What computational methods are effective for predicting this compound’s biological activity?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogues (e.g., 3-methoxyphenyl derivatives) .
Limitation : Predictions may fail if the compound adopts non-canonical binding modes. Cross-validate with in vitro assays .
Basic: How can researchers validate the compound’s stability under various storage conditions?
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- Light sensitivity : Expose to UV light (254 nm) for 48 hours; monitor for photodegradation using UV-Vis spectroscopy .
Recommended storage : -20°C in amber vials under nitrogen to prevent oxidation/hydrolysis .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-alkylation .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .
Case study : A 20% yield increase was achieved by replacing batch-wise ester hydrolysis with enzymatic methods (lipase B) .
Basic: What are the key differences in reactivity between this compound and its structural analogs (e.g., 3-methoxyphenyl derivatives)?
- Electron-withdrawing groups : The 3-chlorophenyl group increases electrophilicity at the ketone, enhancing nucleophilic attack rates compared to methoxy analogs .
- Steric effects : Bulkier substituents at the cyclopentane 3-position hinder ring-opening reactions .
Experimental validation : Compare reaction kinetics under identical conditions using stopped-flow techniques .
Advanced: How can researchers design derivatives to improve this compound’s pharmacokinetic properties?
- Prodrug strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) to enhance membrane permeability .
- Metabolic shielding : Introduce fluorine atoms at the cyclopentane ring to block CYP450-mediated oxidation .
In vivo testing : Use microsomal stability assays and rodent models to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
